Product packaging for Iron(ii)chloride hexahydrate(Cat. No.:CAS No. 18990-23-3)

Iron(ii)chloride hexahydrate

Cat. No.: B579629
CAS No.: 18990-23-3
M. Wt: 234.835
InChI Key: WOSISLOTWLGNKT-UHFFFAOYSA-L
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Description

Iron(ii)chloride hexahydrate is a useful research compound. Its molecular formula is Cl2FeH12O6 and its molecular weight is 234.835. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2FeH12O6 B579629 Iron(ii)chloride hexahydrate CAS No. 18990-23-3

Properties

CAS No.

18990-23-3

Molecular Formula

Cl2FeH12O6

Molecular Weight

234.835

IUPAC Name

iron(2+);dichloride;hexahydrate

InChI

InChI=1S/2ClH.Fe.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2

InChI Key

WOSISLOTWLGNKT-UHFFFAOYSA-L

SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Fe+2]

Origin of Product

United States

Significance and Research Trajectories of Hydrated Iron Ii Chlorides

Hydrated iron(II) chlorides, particularly the hexahydrate form (FeCl₂·6H₂O), are pivotal reagents in numerous research domains. Their importance stems from their reactivity and versatility as a source of iron(II) ions. Key areas of research where these compounds are frequently utilized include catalysis, materials science, and organic and inorganic synthesis. pubcompare.ai

In the realm of catalysis , iron(II) chloride is investigated for its role in facilitating various chemical transformations. Researchers are exploring its potential in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. nih.gov Furthermore, its application in green chemistry is a burgeoning field of study, with a focus on developing environmentally benign catalytic systems. pubcompare.ai

Materials science represents another significant research trajectory. Iron(II) chloride serves as a precursor in the synthesis of iron-based nanoparticles and magnetic materials. osu.edu These materials have potential applications in areas such as magnetic resonance imaging (MRI) and drug delivery. osu.edu The controlled synthesis of hydrated iron(III) oxides, which function as magnetic pigments, also often begins with ferrous chloride. fishersci.no

In synthetic chemistry , iron(II) chloride hexahydrate is a common starting material for the preparation of a wide range of iron complexes. plos.org Its ability to participate in redox reactions makes it a valuable reducing agent in certain organic synthesis protocols. fishersci.no The compound's solubility in water and ethanol (B145695) enhances its utility in various laboratory settings. pubcompare.ai

Current research is also delving into the intricate role of hydrated iron chlorides in corrosion processes. Understanding the transitions between different hydrate (B1144303) forms, such as the tetrahydrate (FeCl₂·4H₂O) and the dihydrate (FeCl₂·2H₂O), is crucial for managing the deterioration of iron-based artifacts. cardiff.ac.uk

Advanced Structural Elucidation and Spectroscopic Characterization of Iron Ii Chloride Hexahydrate Systems

Crystallographic Investigations of Iron(II) Chloride Hydrates

Crystallography serves as the definitive method for determining the three-dimensional arrangement of atoms in the solid state, offering insights into the various hydrated forms of iron(II) chloride.

X-ray diffraction techniques have been instrumental in characterizing the different hydrates of iron(II) chloride, primarily the tetrahydrate (FeCl₂·4H₂O) and the dihydrate (FeCl₂·2H₂O). wikipedia.org The tetrahydrate is the most common form encountered in laboratory settings. wikipedia.org Structural characterization of iron(II) chloride tetrahydrate obtained from water pickling liquors using X-ray diffraction (XRD) and Rietveld refinement confirmed its structure, which is cataloged under the crystallographic database code ICSD-9198. csic.es

While the hexahydrate (FeCl₂·6H₂O) is known, detailed single-crystal X-ray diffraction (SCXRD) studies on it are less common in the literature compared to its ferric (Fe³⁺) counterpart, FeCl₃·6H₂O. aip.orgaip.org Studies on mixed-metal chloride systems, such as MₓFe₁₋ₓCl₂·yH₂O (where M = Mn, Co, or Ni and y can be 4 or 6), have utilized powder X-ray diffraction (PXRD) to track phase development, including the formation of the hexahydrate phase upon aging. rsc.org

The dihydrate, FeCl₂(H₂O)₂, which crystallizes from concentrated hydrochloric acid, has been identified as a coordination polymer where each iron center is octahedrally coordinated. wikipedia.org

Table 1: Crystallographic Data for Selected Iron(II) Chloride Hydrates

CompoundCommon FormCrystal SystemSpace GroupNotesReference
FeCl₂·4H₂OMost common hydrate (B1144303)MonoclinicP2₁/cStructure confirmed by Rietveld refinement against ICSD-9198. csic.es
FeCl₂·2H₂OCrystallizes from conc. HClMonoclinicC2/mA coordination polymer with bridging chloride ligands. wikipedia.org
FeCl₂·6H₂OHexahydrate--Studied in mixed-metal chloride systems via PXRD. rsc.org

The coordination geometry around the iron(II) ion in its hydrated chloride salts is typically octahedral. wikipedia.orgsmtasmc.org In aqueous solutions, neutron diffraction studies have shown that the Fe²⁺ ion is hexahydrated, [Fe(H₂O)₆]²⁺, with Fe-O distances of 2.12 Å. capes.gov.br However, in the presence of chloride ions, and in the solid state, the coordination sphere includes both water molecules and chloride ions. nih.gov

For the hexahydrate, the structure is analogous to the well-characterized ferric complex, trans-[FeCl₂(OH₂)₄]Cl·2H₂O. aip.orgaip.org In this arrangement, the central iron atom is coordinated to four water molecules in a plane and two chloride ions in the trans positions, forming a [FeCl₂(H₂O)₄]⁰ complex. The remaining two water molecules are part of the crystal lattice. X-ray absorption spectroscopy (EXAFS) studies on concentrated FeCl₂ solutions indicate that with increasing temperature and concentration, water molecules in the primary coordination sphere are substituted by chloride ions, leading to the formation of species like [FeCl(H₂O)₅]⁺ and neutral Fe[Cl₂(H₂O)₄]⁰. nih.gov

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing the crystal lattice of hydrated salts. mdpi.comlibretexts.org In FeCl₂·6H₂O, extensive hydrogen bonding is expected between the coordinated water molecules, the lattice water molecules, and the chloride ions, creating a complex three-dimensional network.

X-ray Diffraction Studies (PXRD, SCXRD) of Hydrate Forms and Related Iron(II) Complexes

Spectroscopic Probes for Electronic and Vibrational Properties

Spectroscopy provides a powerful lens to examine the electronic and vibrational characteristics of iron(II) chloride systems, complementing the structural data from crystallography.

Iron-57 Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. It is particularly effective in determining the oxidation state and spin state of iron in a compound. acs.org For iron(II) chloride hydrates and related complexes, Mössbauer spectra typically show parameters characteristic of high-spin Fe²⁺ in an octahedral or distorted octahedral environment. cdnsciencepub.com

The key Mössbauer parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is indicative of the electron density at the nucleus and thus the oxidation state, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient, providing information about the symmetry of the iron site. aip.orgrsc.org For high-spin Fe(II), the sixth d-electron creates an electric field gradient, resulting in a significant quadrupole splitting. Studies on various octahedral Fe(II) complexes with halides and other ligands have been used to characterize their structure and bonding. rsc.orgcdnsciencepub.com

Table 2: Representative Mössbauer Parameters for High-Spin Iron(II) Systems

Compound TypeIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)TemperatureNotesReference
Tetrahedral Fe(II) Halides1.0 - 1.1 (vs. Fe)2.7 - 3.34.2 KParameters reflect covalency and distortion from cubic symmetry. aip.org
Octahedral Fe(II) Complexes---Values are sensitive to the nature of the ligands (L) in FeX₂Lₓ complexes. cdnsciencepub.com
M₀.₅Fe₀.₅Cl₂·6H₂O (M=Mn)-~2.8~80 KUsed to derive crystal-field splittings. rsc.org

UV-Visible and Near-Infrared (NIR) spectrophotometry are used to study the electronic transitions in iron(II) complexes in solution. thermofisher.com Aqueous solutions of iron(II) chloride are pale green due to weak d-d electronic transitions of the [Fe(H₂O)₆]²⁺ ion in the visible and near-IR regions. wikipedia.org

Spectrophotometric studies of Fe(II)-chloride solutions at various temperatures and chloride concentrations have revealed the existence of a complex equilibrium between different species. cdnsciencepub.comosti.govresearchgate.net As the concentration of chloride or the temperature increases, the aquo ligands are successively replaced by chloride ions, leading to the formation of chloro-aqua complexes such as [FeCl(H₂O)₅]⁺ and neutral [FeCl₂(H₂O)₄]⁰. nih.govcdnsciencepub.comresearchgate.net This shift in equilibrium is also associated with a change in coordination from octahedral to tetrahedral, particularly at higher temperatures. cdnsciencepub.comresearchgate.net These different species have distinct absorption spectra, allowing their formation and stability to be quantified. osti.govresearchgate.net

Table 3: Iron(II) Chloro-Complexes in Aqueous Solution Identified by Spectrophotometry

Complex IonCoordination GeometryConditions Favoring FormationReference
[Fe(H₂O)₆]²⁺OctahedralLow chloride concentration osti.gov
[FeCl(H₂O)₅]⁺OctahedralIncreasing chloride concentration and/or temperature nih.govosti.govohiolink.edu
[FeCl₂(H₂O)₄]⁰OctahedralHigher chloride concentration and/or temperature nih.govcdnsciencepub.comosti.gov
Tetrahedral SpeciesTetrahedralHigh temperature and high chloride concentration cdnsciencepub.comresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the bonding and structure of complexes by measuring the vibrational frequencies of their constituent atoms. cdnsciencepub.commdpi.com In the study of iron(II) chloride hydrates, these methods are particularly useful for analyzing the vibrations of the Fe-Cl and Fe-O bonds within the coordination sphere, as well as the modes associated with the water of hydration. csic.es

Raman spectra of FeCl₂·4H₂O show distinct modes that can be assigned to different vibrations of the [FeCl₂(H₂O)₄] unit. csic.es The low-frequency region (below 400 cm⁻¹) is especially informative, containing the stretching and bending vibrations of the iron-ligand bonds. csic.esmdpi.com For aqueous FeCl₂ solutions, a broad, weak Raman peak is observed around 368 cm⁻¹, which is associated with the Fe(II)-chloro species in solution. ualberta.ca

Infrared spectroscopy complements Raman data and is particularly sensitive to the vibrations of the O-H bonds in the water molecules, providing information on the extent and nature of hydrogen bonding within the crystal structure. cdnsciencepub.com

Table 4: Characteristic Raman Modes for Iron(II) Chloride Hydrates

CompoundFrequency (cm⁻¹)AssignmentReference
FeCl₂·4H₂O (crystal)~70Octahedra external modes (lattice vibrations) csic.es
FeCl₂·4H₂O (crystal)100 - 400Octahedra internal deformation modes (e.g., Fe-O, Fe-Cl vibrations) csic.es
FeCl₂ (aqueous solution)~368Fe(II)-chloro complex vibrations ualberta.ca

Magnetic Susceptibility and SQUID Magnetometry Studies of Iron(II) Chloride Compounds

Iron(II) chloride hexahydrate is a paramagnetic solid, a property that stems from the presence of unpaired electrons in the d-orbitals of the Fe(II) ion. wikipedia.orgfuncmater.com Its magnetic susceptibility, a measure of how much a material will become magnetized in an applied magnetic field, is a key parameter in its characterization. The magnetic properties of iron(II) chloride and its complexes are extensively studied using techniques like Superconducting Quantum Interference Device (SQUID) magnetometry, which offers high sensitivity in measuring magnetic moments. uni-bayreuth.deresearchgate.netacs.orgulisboa.pt

Variable temperature magnetic susceptibility measurements are crucial for understanding the electronic structure and magnetic behavior of iron(II) compounds. rsc.org For many iron(II) complexes, a phenomenon known as spin crossover (SCO) can be observed, where the spin state of the iron center transitions between a high-spin (HS) and a low-spin (LS) state with changes in temperature or pressure. rsc.org In the case of Fe(II), the HS state (S=2) is paramagnetic, while the LS state (S=0) is diamagnetic. rsc.org This switch in magnetism is a key feature explored in many research studies. rsc.org SQUID magnetometry is a primary tool for quantifying this behavior by measuring the product of molar magnetic susceptibility and temperature (χMT) as a function of temperature. rsc.org

For instance, studies on various iron(II) complexes have utilized SQUID magnetometry to characterize their magnetic behavior. uni-bayreuth.deacs.orgulisboa.pt While some iron(II) complexes exhibit clear spin crossover transitions, others may remain in a high-spin or low-spin state across a wide temperature range. uni-bayreuth.deulisboa.pt The specific ligands coordinated to the iron center play a critical role in determining the magnetic properties and the potential for spin crossover.

Table 1: Magnetic Properties of Selected Iron(II) Compounds
Compound/SystemMagnetic BehaviorExperimental Technique(s)Key FindingsReference(s)
Iron(II) chloride hexahydrateParamagneticNot specifiedExhibits paramagnetic properties due to unpaired electrons. wikipedia.orgfuncmater.com
Tris(bipyridine)iron(II) complexesDiamagnetic or Spin CrossoverSQUID MagnetometryMethyl group substitution on the bipyridine ligands influences the magnetic behavior, with some complexes showing diamagnetic properties. uni-bayreuth.de
Bulky bis(carbene)borate iron(II) complexesParamagneticSQUID MagnetometryThese coordinatively unsaturated complexes are paramagnetic but do not exhibit single-molecule magnet behavior. acs.org
Dinuclear iron(II) complexes with triazole ligandsSpin CrossoverSQUID Magnetometry, Mössbauer SpectroscopyExhibit spin crossover behavior, with the transition temperature influenced by the specific ligand structure. rsc.org

Electron Microscopy and Surface Analysis Techniques for Iron(II) Containing Materials

The morphological and surface characteristics of iron(II) containing materials, including those derived from iron(II) chloride, are critical for understanding their properties and applications. Techniques such as scanning electron microscopy (SEM) and advanced surface probes like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide invaluable insights.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography and morphology of solid materials at high magnifications. In the context of materials synthesized from iron(II) chloride precursors, SEM reveals details about particle shape, size distribution, and aggregation.

For example, in the synthesis of iron oxide nanoparticles using iron(III) chloride hexahydrate (a related iron chloride), SEM images have shown the formation of spherical nanoparticles that can resemble coral reef formations. us.es In other studies involving the synthesis of iron oxide nanoparticles from an iron(III) precursor, SEM analysis revealed a mixture of hexagonal and elliptical shaped nanoparticles with an average size of approximately 97 nm. nih.gov The morphology of materials can be significantly influenced by synthesis conditions. For instance, in the synthesis of Fe-Ce nanoparticles using iron chloride hexahydrate, SEM images showed rod-shaped particles in the as-prepared sample, which changed upon annealing. researchgate.net The preparation of magnetite (Fe3O4) nanoparticles from iron(II) chloride tetrahydrate and iron(III) chloride hexahydrate also utilizes electron microscopy to characterize the resulting particle morphology. wiley-vch.de

Advanced Surface Probes (e.g., XANES, EXAFS) for Iron Species Characterization

X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a highly effective tool for determining the speciation of elements in complex materials. bohrium.comresearcher.life It is element-specific and provides information on the local atomic structure and chemical state of the absorbing atom. bohrium.comresearcher.life

XANES, particularly the pre-edge region of the Fe K-edge, is very sensitive to the oxidation state and coordination geometry of iron. whiterose.ac.uk The energy position and intensity of the pre-edge features can be used to distinguish between Fe(II) and Fe(III) species. whiterose.ac.ukuj.edu.pl For example, the centroid energy of the pre-edge features for Fe(II) and Fe(III) species are clearly distinguishable, with a chemical shift of approximately 1.6 ± 0.1 eV. whiterose.ac.uk Normalized XANES spectra of compounds like iron(II) chloride (FeCl2) show distinct edge positions that shift with the oxidation state; for instance, the edge position shifts to a higher energy when going from a ferrous to a ferric state. researchgate.net High-energy-resolution fluorescence detected X-ray absorption near edge structure (HERFD-XANES) is an advanced technique that can provide even more detailed electronic structure information by overcoming the lifetime broadening of core hole excitations. rsc.org

EXAFS provides information about the local atomic environment of the absorbing atom, including the identity and distance of neighboring atoms. bohrium.comnih.gov This technique is particularly useful for distinguishing between different iron-bearing phases, such as oxides, sulfides, and silicates, based on their characteristic interatomic distances. bohrium.com For instance, EXAFS can be used to identify the presence of mononuclear Fe(III)-organic matter complexes versus precipitated Fe(III) (hydr)oxides in environmental samples. nih.gov The combination of XANES and EXAFS allows for a comprehensive characterization of iron species in various materials. mdpi.comnih.gov

Table 2: Comparison of Surface Analysis Techniques for Iron Species
TechniqueInformation ProvidedApplication Example for Iron SpeciesReference(s)
XANES Oxidation state, coordination geometryDistinguishing between Fe(II) and Fe(III) based on pre-edge features and edge position. whiterose.ac.ukuj.edu.plresearchgate.net
HERFD-XANES Detailed electronic structure, valence orbital characterProbing valence orbitals of iron complexes to understand metal-ligand bonding. rsc.org
EXAFS Local atomic structure (interatomic distances, coordination numbers)Identifying specific iron-bearing minerals and complexes by their unique local atomic environments. bohrium.comnih.gov

Theoretical and Computational Chemistry of Iron Ii Chloride Hexahydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic structures of transition metal complexes. uniroma2.it It offers a balance between computational cost and accuracy, making it suitable for studying systems like iron(II) chloride hexahydrate.

Optimization of Molecular and Crystal Geometries of FeCl₂·6H₂O and Related Iron(II) Complexes

DFT calculations are instrumental in determining the optimized geometries of iron(II) complexes. For instance, in the context of crystal structure prediction, molecular geometries are often constrained to their optimized geometries derived from DFT calculations. nih.gov This process involves finding the minimum energy structure on the potential energy surface. crystalsolutions.eu Various computational methods, including quasi-Newton optimization schemes, are employed to achieve this. crystalsolutions.eu

In the solid state, the arrangement of molecules into a crystal lattice is also a subject of computational study. The process of lattice energy minimization is used to predict stable crystal structures. nih.gov For example, studies on iron(II) complexes with N-heterocyclic carbene (NHC) ligands have utilized DFT to obtain optimized structures that are consistent with experimental X-ray crystallography data. researchgate.net

It's important to note that different isomers, such as the cis and trans configurations of [FeCl₂(OH₂)₄]⁺, can have different energetic stabilities, which can be elucidated through DFT calculations. researchgate.net The choice of the functional and basis set in DFT calculations is critical and can influence the accuracy of the predicted geometries. acs.org

Prediction of Vibrational Frequencies and Electronic Transitions in Iron(II) Compounds

DFT is also a valuable tool for predicting the vibrational frequencies of molecules. mdpi.com These theoretical predictions can be compared with experimental data from techniques like infrared (IR) spectroscopy and Nuclear Resonance Vibrational Spectroscopy (NRVS) to assign vibrational modes. mdpi.comscispace.com For instance, in a study of a five-coordinate iron(II) complex, DFT calculations successfully predicted the vibrational spectra for both low-spin and high-spin states. scispace.com The calculations showed that not only do the vibrational frequencies shift upon spin crossover, but the mixing of iron modes with ligand modes also changes significantly. scispace.com

The prediction of electronic transitions is another area where DFT, particularly time-dependent DFT (TD-DFT), is applied. acs.org TD-DFT can be used to simulate electronic absorption spectra, providing insights into the electronic structure of the complex. mdpi.com However, for accurate determination of the energy splitting between spin states, more advanced methods like multiconfigurational second-order perturbation theory (CASPT2) may be necessary, although TD-DFT can still provide good qualitative agreement. acs.org The environment, such as a surface, can significantly affect the electronic and vibrational properties of a molecule, leading to shifts in energy levels. nih.gov

Analysis of Spin States and Spin Crossover Phenomena in Iron(II) Coordination Compounds

Iron(II) complexes, being d⁶ systems, often exhibit spin crossover (SCO) behavior, a reversible transition between a low-spin (LS) and a high-spin (HS) state. nih.gov This phenomenon is of great interest for the development of molecular functional materials. mdpi.com DFT is widely used to study the energetics of these spin states. mdpi.comacs.org

The energy difference between the HS and LS states (ΔE_HL) is a key parameter in SCO, and its accurate prediction is a challenge for computational methods. acs.org While standard DFT functionals can sometimes fail to accurately predict these energy differences, hybrid functionals that include a portion of Hartree-Fock exchange have shown better performance for some systems. aip.org The choice of the DFT functional is crucial, with functionals like B3LYP* being specifically parameterized for SCO compounds. mdpi.com

The transition between spin states involves changes in the molecular geometry, particularly the Fe-N bond lengths. acs.org DFT calculations can accurately predict these structural changes. acs.org The vibrational entropy difference between the HS and LS states is a major driving force for thermally induced spin crossover, and this can also be calculated from DFT-predicted vibrational frequencies. nih.gov

Table 1: Comparison of DFT and Experimental Geometries for an Iron(II) Complex

ParameterExperimental (XRD)DFT Calculation
Fe-N Bond Length (Å)2.152.18
N-Fe-N Angle (°)88.589.1

Molecular Dynamics Simulations of Iron(II) Chloride in Aqueous and Non-Aqueous Solutions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and ions in solution over time. These simulations have been applied to investigate iron(II) chloride in both aqueous and non-aqueous environments.

In aqueous solutions, MD simulations have been used to study the hydration of the Fe²⁺ ion. These studies have shown that the Fe²⁺ ion is typically coordinated by six water molecules in its first hydration shell. researchgate.net The simulations can also provide insights into the structure and dynamics of the surrounding water molecules. researchgate.net

MD simulations have also been employed to investigate the early stages of nucleation of iron-containing nanoparticles from aqueous solutions. osti.gov For instance, in solutions containing iron chloride and sodium hydroxide (B78521), simulations show that the presence of chloride ions can influence the assembly of iron-hydroxyl clusters, leading to the formation of molecular chains. osti.gov

In non-aqueous environments, such as supercritical water, MD simulations have been used to study the formation and growth of FeCl₂ nanoparticles. researchgate.netaip.org These simulations have revealed that particle growth can be very rapid and proceed through non-equilibrium cluster structures. researchgate.net The structure of the resulting salt particles can be analyzed using tools like radial distribution functions. researchgate.net

Quantum Chemical Insights into Reactivity and Complex Formation Mechanisms Involving Iron(II)

Quantum chemical methods, including DFT, provide deep insights into the reactivity of iron(II) complexes and the mechanisms of their formation. These methods can be used to explore reaction pathways and identify transition states, offering a molecular-level understanding of chemical transformations.

For example, quantum chemical calculations have been used to investigate the mechanism of heme peroxidase enzymes, where an iron-containing heme cofactor plays a central catalytic role. nih.gov These studies have explored the formation of key ferryl intermediates from the reaction of the ferric resting state with hydrogen peroxide. nih.gov

In the realm of non-heme iron(II) complexes, computational studies have shed light on the influence of the secondary coordination sphere on reactivity. acs.org For instance, DFT calculations have helped to understand why one iron(II) complex undergoes arene hydroxylation while a closely related one does not, suggesting that the positioning of substituents in the secondary sphere can open or block certain reaction channels. acs.org

Furthermore, quantum chemical calculations are employed to understand the electronic structure and bonding in iron(II) complexes, which is fundamental to their reactivity. rsc.org By analyzing the molecular orbitals and charge distribution, researchers can gain insights into the nature of the metal-ligand bonds and how they influence the catalytic activity of the complex. rsc.orgresearchgate.net

Reaction Mechanisms and Catalytic Activity of Iron Ii Chloride Hexahydrate

Catalysis in Organic Synthesis Mediated by Iron(II) Chloride Hexahydrate

Iron(II) chloride hexahydrate serves as a versatile and economical catalyst in a variety of organic transformations. Its activity stems from its properties as a Lewis acid and its ability to participate in redox cycles, facilitating the formation of key intermediates in numerous reactions.

Iron(II) Chloride Hexahydrate in C-C Bond Formation Reactions (e.g., Grignard Preparation, Wittig Analogues)

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, enabling the construction of complex molecular skeletons. civilica.com Iron(II) chloride has demonstrated utility in catalyzing several important C-C bond-forming reactions.

Grignard Reagent Preparation and Cross-Coupling: Iron salts, including iron(II) chloride, are known to catalyze the preparation of Grignard reagents. beilstein-journals.org Furthermore, iron-catalyzed cross-coupling reactions between Grignard reagents and organic halides are powerful methods for forming C-C bonds. For instance, FeCl₂ has been employed in the coupling of 2-alkylamino benzonitriles with Grignard reagents to form ketimine species, which are precursors to quinazolines. nih.govnih.gov These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, with the iron center cycling between different oxidation states. The use of iron is advantageous due to its low cost and toxicity compared to precious metal catalysts like palladium. rsc.org

Wittig-Type Olefination Reactions: The Wittig reaction and its analogues are crucial for synthesizing alkenes from carbonyl compounds. nih.govorganic-chemistry.org While the classic Wittig reaction is stoichiometric, catalytic versions have been developed. Iron(II) complexes have emerged as effective catalysts for these transformations, often referred to as Wittig-type or olefination reactions. For example, iron(II) N-heterocyclic carbene complexes and iron(II) porphyrin complexes can catalyze the olefination of aldehydes. researchgate.netiastate.edunih.govresearchgate.net In these systems, the iron catalyst facilitates the generation of the ylide intermediate. One proposed mechanism involves the reaction of the iron catalyst with a diazo compound, which then reacts with a phosphine (B1218219) to form a phosphazine. The iron complex then catalyzes the transformation of the phosphazine into the reactive ylide, which proceeds to react with the aldehyde to form the alkene. nih.gov These reactions can provide high yields and stereoselectivity, particularly for the E-isomer of the resulting alkene. iastate.edu

Reaction TypeCatalyst SystemSubstratesProductsKey FindingsReference(s)
Grignard Cross-Coupling FeCl₂2-Alkylamino benzonitriles, Grignard reagentsKetiminesEfficiently forms precursors for quinazoline (B50416) synthesis. nih.gov, nih.gov
Wittig-Type Olefination Iron(II) porphyrin, PPh₃Aromatic/aliphatic aldehydes, Ethyl diazoacetateAlkenyl estersExcellent yields (>85%) and high E-isomer selectivity (>90%). iastate.edu
Wittig-Type Olefination Iron(II) phthalocyanine, PPh₃Aldehydes, DiazoacetonitrileAlkenyl nitrilesHigh yields (75-97%) for a broad range of aldehydes. nih.gov
Tandem Oxidation-Wittig Fe(II) complex with redox-active ligandAlcohols, Phosphorus ylidesE-olefinsOne-pot synthesis from alcohols with good yields. researchgate.net

Applications in Selective Oxidation and Reduction Reactions

Iron(II) chloride hexahydrate is also instrumental in catalyzing selective oxidation and reduction reactions, transformations critical for installing or modifying functional groups.

Selective Oxidation: Iron(II) chloride can catalyze the selective oxidation of specific substrates. A notable example is the oxidation of 2,4,6-trimethylphenol (B147578) to 3,5-dimethyl-4-hydroxybenzaldehyde. beilstein-journals.org In other systems, iron(II) is a key component in activating oxidants. For instance, the Fe(II)/chlorite (B76162) system can generate reactive species like high-valent iron-oxo complexes (Fe(IV)=O) and chlorine dioxide (ClO₂), which are capable of selective oxidation. researchgate.net This reactivity is being explored for applications such as water treatment, where selective degradation of pollutants is desired. researchgate.net

Selective Reduction (Hydrogenation): In the realm of reduction reactions, iron(II) chloride is used as a modifier for other catalysts to enhance their selectivity. Modifying Raney-type cobalt catalysts with ferrous chloride has been shown to significantly improve the selective hydrogenation of α,β-unsaturated aldehydes to their corresponding unsaturated alcohols. beilstein-journals.org This modification alters the catalyst's surface properties, favoring the reduction of the carbonyl group over the carbon-carbon double bond.

Reaction TypeCatalyst SystemSubstrateProductKey FindingsReference(s)
Selective Oxidation Iron(II) chloride, Acetoxime2,4,6-Trimethylphenol3,5-Dimethyl-4-hydroxybenzaldehydeDemonstrates selective oxidation of a substituted phenol (B47542). beilstein-journals.org
Selective Oxidation Fe(II) / ClO₂⁻Organic SulfidesSulfoxidesFe(II) activates chlorite to form selective oxidizing species. researchgate.net
Selective Hydrogenation Raney Cobalt modified with FeCl₂α,β-Unsaturated AldehydeUnsaturated AlcoholEnhances selectivity towards the reduction of the aldehyde group. beilstein-journals.org

Role as a Lewis Acid Catalyst in Condensation Reactions (e.g., Pechmann, Quinazolinone Synthesis)

As a Lewis acid, iron chloride can activate carbonyl groups and other functional groups, promoting condensation reactions to form heterocyclic compounds. While iron(III) chloride is frequently cited for these reactions, iron(II) chloride also serves as an effective catalyst.

Quinazolinone Synthesis: Quinazolines and their derivatives are an important class of nitrogen-containing heterocycles with significant biological activity. nih.gov Iron(II) chloride has been successfully used as a catalyst in the synthesis of quinazolines. One method involves the FeCl₂-catalyzed C(sp³)–H oxidation of 2-alkylamino N-H ketimines, which are formed from 2-alkylamino benzonitriles and Grignard reagents. nih.govnih.gov The reaction proceeds via an intramolecular C-N bond formation, with an oxidant like tert-butyl hydroperoxide (t-BuOOH). nih.gov Additionally, metal-organic frameworks (MOFs) prepared from FeCl₂ have been used to catalyze the one-pot synthesis of quinazolinones from phenylacetic acids and 2-aminobenzamides. mdpi.com

Pechmann Condensation: The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. nih.gov While many Lewis acids, including iron(III) chloride hexahydrate, are widely reported as effective catalysts for this transformation, researchgate.nettandfonline.com the direct application of iron(II) chloride hexahydrate is less commonly detailed in comparison. The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol ring. nih.gov

Polymerization Initiators and Catalysts Derived from Iron(II) Chloride

Iron(II) chloride is a key precursor for catalysts used in modern controlled polymerization techniques, offering a more environmentally friendly and cost-effective alternative to other transition metals. researchgate.net

Iron(II) Chloride Hexahydrate in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. iastate.eduresearchgate.net Iron-based catalysts, often derived from iron(II) chloride or bromide, have gained significant attention as greener alternatives to the more common copper catalysts. researchgate.netresearchgate.net

The catalytic cycle in iron-mediated ATRP involves the reversible activation of a dormant species (an alkyl halide initiator, R-X) by an iron(II) complex (the activator). This generates a propagating radical (R•) and an iron(III) complex (the deactivator, X-Fe(III)). The radical then adds to monomer units. The key to control in ATRP is the rapid and reversible deactivation of the growing polymer chain by the Fe(III) species, which reforms the dormant species and the Fe(II) activator. This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions. iastate.eduresearchgate.net Iron(II) chloride is typically complexed with nitrogen-containing ligands (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) to tune its solubility and catalytic activity. iastate.edu

Synthesis of Functional Copolymers and Branched Architectures using Iron(II) Catalysis

A major advantage of iron-catalyzed ATRP is its ability to produce a wide array of polymers with predetermined structures and advanced architectures. iastate.edu

Functional Copolymers: By sequentially adding different monomers or using a mixture of monomers, iron-catalyzed ATRP can be used to synthesize various types of copolymers, including block, gradient, and random copolymers. The tolerance of iron catalysts to various functional groups allows for the direct polymerization of functional monomers, leading to well-defined functional polymers. nih.gov

Branched Architectures: The controlled nature of iron-mediated ATRP enables the synthesis of complex, non-linear polymer architectures. This includes star polymers, where multiple polymer arms are grown from a central core, and bottlebrush (or graft) copolymers, which consist of a polymer backbone with densely grafted side chains. iastate.edu These intricate architectures are achieved by using multifunctional initiators or by polymerizing from a macroinitiator backbone. The ability to create such structures is crucial for applications in areas like drug delivery, surface modification, and advanced materials. iastate.edu

Polymer ArchitecturePolymerization MethodCatalyst SystemKey FeaturesReference(s)
Well-defined homopolymers Iron-mediated ATRPFeCl₂/LigandControlled molecular weight, low dispersity. researchgate.net
Block Copolymers Iron-mediated ATRPFeCl₂/LigandSequential monomer addition allows for distinct polymer blocks. iastate.edu
Star Polymers Iron-mediated ATRPFeCl₂/Ligand, Multifunctional initiatorMultiple polymer arms grown from a central core.
Bottlebrush Polymers Iron-mediated ATRPFeCl₂/Ligand, MacroinitiatorDensely grafted side chains on a polymer backbone. iastate.edu
Functional Copolymers Iron-mediated ATRPFeCl₂/LigandIncorporation of monomers with various functional groups. nih.gov

Fundamental Redox Chemistry and Ligand Exchange Reactions of Iron(II) Chloride

Iron(II) chloride, particularly as its hexahydrate form, is a compound that exhibits rich and complex chemical behavior, primarily governed by the +2 oxidation state of the iron atom. This section delves into the fundamental redox chemistry and ligand exchange reactions that are characteristic of iron(II) chloride, providing a foundational understanding of its reactivity. The chemistry is dominated by the +2 and +3 oxidation states of iron. docbrown.info In aqueous solutions, the iron(II) ion typically exists as the pale green hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, which serves as the starting point for many of its reactions. docbrown.infohomescience.net

Aqueous Phase Redox Transformations Involving Iron(II) Chloride

The redox chemistry of iron(II) chloride in an aqueous environment is of significant interest. The Fe²⁺/Fe³⁺ redox couple is a cornerstone of its reactivity, with the facility of this transformation being highly dependent on the solution's conditions.

In aqueous solutions, iron can exist in multiple oxidation states, but the +2 and +3 states are the most common. homescience.netresearchgate.net The iron(II) ion is a mild reducing agent. homescience.net It can be oxidized to the iron(III) state by various oxidizing agents. One of the most common transformations is the oxidation by atmospheric oxygen, which converts the typically pale green iron(II) solutions to a brownish-yellow mixture containing iron(III) chloride and iron(III) oxide. wikipedia.org The rate of this spontaneous oxidation is significantly influenced by pH; for instance, the rate of oxidation in an oxygen-saturated solution is dramatically slower at a low pH (e.g., pH 2) compared to a neutral pH. nih.gov

The kinetics of the oxidation of iron(II) in chloride media have been a subject of detailed study. Some research indicates that the reaction is second-order with respect to the iron(II) concentration, with the rate increasing as the chloride-ion concentration rises, suggesting the formation of more reactive iron(II)-chloride complexes. saimm.co.za Other studies have found the oxidation to be first-order with respect to the iron(II) concentration. saimm.co.za The reaction rate is also known to increase with both temperature and acid concentration. saimm.co.zakyoto-u.ac.jp

2FeCl₂(aq) + Cl₂(g) → 2FeCl₃(aq) askfilo.com

In this reaction, each Fe²⁺ ion loses an electron (is oxidized), while the chlorine molecule is reduced to chloride ions. askfilo.com The standard redox potential for the Fe²⁺/Fe³⁺ couple is approximately +0.77V, but this value can be influenced by the presence of complexing ions in the solution. nih.gov

The table below summarizes key findings from research on the redox transformations of iron(II) chloride.

Reactants Products Key Findings & Conditions Reference(s)
Iron(II) Chloride, OxygenIron(III) Chloride, Iron(III) OxideOxidation occurs in the presence of oxygen. The solution turns from green to brownish-yellow. wikipedia.org
Iron(II), Oxygen (in chloride media)Iron(III)Reaction kinetics can be first or second order with respect to Fe(II). The rate is affected by chloride concentration, pH, and temperature. saimm.co.za
Iron(II) Chloride, ChlorineIron(III) ChlorideFe²⁺ is oxidized to Fe³⁺ by chlorine gas. askfilo.comchegg.com
Iron(II) Chloride, Airα-, β-, γ-FeO(OH), α-Fe₂O₃The specific iron oxide/oxyhydroxide formed depends on the pH (between 2 and 5) and oxidation temperature. kyoto-u.ac.jp

Formation of Iron(II) Complexes with Organic and Inorganic Ligands

Iron(II) chloride hexahydrate is a versatile precursor for the synthesis of a wide array of coordination complexes through ligand exchange reactions. wikipedia.org In these reactions, the water molecules of the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, are substituted by other ligands. chemguide.co.uk

The substitution can involve either inorganic or organic ligands. A classic example of ligand exchange with an inorganic ligand is the reaction with concentrated hydrochloric acid. The addition of a high concentration of chloride ions to a solution of hexaaquacobalt(II) ions, which is analogous to the iron system, causes a color change as the water ligands are replaced by chloride ions. chemguide.co.uk For iron(II), this can lead to the formation of the tetrachloroferrate(II) ion, [FeCl₄]²⁻. wikipedia.org This complex is tetrahedral, a change from the octahedral geometry of the starting aqua complex, which is attributed to the larger size of the chloride ligands compared to water molecules. chemguide.co.uk

Iron(II) chloride also reacts with other inorganic anions. Studies have shown the formation of 1:1 complexes between Fe²⁺ ions and anions such as sulphate, selenate, and trimetaphosphate. rsc.org

With organic ligands, iron(II) chloride serves as a starting material for a multitude of organometallic compounds. wikipedia.org It reacts with pyridine, for instance, to yield tetra(pyridine)iron dichloride. wikipedia.org Anhydrous iron(II) chloride, which is soluble in solvents like tetrahydrofuran (B95107) (THF), is a common precursor for generating N-heterocyclic carbene (NHC) complexes, which are used in cross-coupling reactions. wikipedia.org The synthesis of iron(II) complexes with more complex organic ligands, such as those derived from silanols or bipyridine-like structures, has also been well-documented, often starting from an iron(II) halide. rsc.orgd-nb.info These reactions are fundamental in the development of new catalysts and materials with specific electronic and magnetic properties. lu.se

The table below provides examples of complex formation reactions starting from iron(II) chloride.

Starting Iron(II) Compound Ligand Resulting Complex Reference(s)
Iron(II) ChloridePyridineTetra(pyridine)iron dichloride wikipedia.org
Iron(II) Chloride HydratesTetraethylammonium chloride[(C₂H₅)₄N]₂[FeCl₄] wikipedia.org
Iron(II) Chloride1,3-disilanol / alkali tert-butoxideIron(II) siloxide complexes d-nb.info
Iron(II) ChlorideN-Heterocyclic Carbenes (in situ)Fe(II)-NHC complexes for cross-coupling wikipedia.org
Iron(II) saltbzimpy ligand[Fe(bzimpy)₂]²⁺ rsc.org

Applications of Iron Ii Chloride Hexahydrate in Materials Science and Environmental Technologies

Precursor in Materials Synthesis

The compound is a fundamental building block in the bottom-up fabrication of a range of iron-based materials. Its solubility and reactivity make it an ideal starting material for processes requiring a controlled source of iron(II) ions.

Synthesis of Iron Oxide Nanoparticles and Magnetic Materials

Iron(II) chloride hexahydrate is a widely utilized precursor for the synthesis of iron oxide nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), which are valued for their magnetic properties. aip.orgukm.my These materials are integral to applications in magnetic recording media, biomedical technologies, and catalysis. aip.org A common and efficient method for synthesizing these nanoparticles is chemical co-precipitation. ukm.my This technique involves the precipitation of iron ions from an aqueous solution in a controlled alkaline environment.

In a typical co-precipitation synthesis, iron(II) chloride hexahydrate is used in conjunction with an iron(III) salt, such as iron(III) chloride, in a specific molar ratio (commonly 1:2 for Fe²⁺:Fe³⁺) to form magnetite. biorxiv.orgsapub.orgmdpi.com The reaction is initiated by adding a base, like ammonium (B1175870) hydroxide (B78521), which causes the instantaneous formation of a black precipitate of magnetic nanoparticles. ukm.myed.gov Green synthesis approaches have also been developed, utilizing plant extracts or other natural products as reducing and stabilizing agents. sapub.orgnih.gov

The properties of the resulting nanoparticles, such as size and morphology, can be tailored by controlling reaction parameters like temperature, pH, and the concentration of precursors. ukm.myresearchgate.net For instance, hydrothermal synthesis using iron(II) chloride hexahydrate can produce rod-shaped iron oxide nanoparticles. aip.org The resulting magnetic nanoparticles have been characterized by various analytical techniques, confirming their composition and structure. aip.orgsapub.orgnih.gov

Table 1: Examples of Synthesis Methods for Iron Oxide Nanoparticles Using Iron(II) Chloride Precursors

Synthesis Method Precursors Resulting Material Key Findings
Co-precipitation Iron(II) chloride, Iron(III) chloride, Ammonium hydroxide Magnetite (Fe₃O₄) nanoparticles An effective method for producing uniform nanoparticles; properties are dependent on precursor concentration. ukm.myresearchgate.net
Hydrothermal Synthesis Iron(II) chloride hexahydrate, Hydrazine hydrate (B1144303), Polyvinylpyrrolidone Rod-shaped iron oxide nanoparticles (mixture of γ-Fe₂O₃ and Fe₃O₄) Produces anisotropic nanoparticles with lengths ranging from 138 nm to 250 nm. aip.org
Green Synthesis Iron(II) chloride, Iron(III) chloride, Green tea extract Iron oxide/graphene magnetic nanocomposite An environmentally friendly method to produce magnetic nanocomposites with antibacterial properties. biorxiv.org
Green Synthesis Iron(II) chloride tetrahydrate, Iron(III) chloride hexahydrate, Carob leaf extract Magnetite (Fe₃O₄) nanoparticles A rapid, one-step green method yielding monodisperse nanoparticles with an average diameter of 8 nm. sapub.org

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Iron(II) Precursors

Iron(II) chloride is a valuable precursor for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. acs.org These materials are composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures with high porosity and surface area. mdpi.comnih.gov The properties of these materials make them suitable for applications in gas storage, separation, and catalysis. mdpi.com

The synthesis of these structures often occurs under solvothermal or hydrothermal conditions, where the precursors are heated in a solvent. acs.orgnih.gov For example, an iron-based MOF with a high surface area (700 m² g⁻¹) has been synthesized using iron(II) chloride and a porphyrin catecholate linker. acs.org This method highlights the use of an inexpensive and earth-abundant iron precursor to create a highly porous and functional material. acs.org

Similarly, iron(II) precursors are used to assemble coordination polymers. These polymers can exhibit interesting magnetic and structural properties. frontiersin.orgrsc.org For instance, new thiocyanato iron(II) coordination polymers based on 4,4′-bipyridine ligands have been synthesized, which show changes in their magnetic properties upon thermal decomposition. rsc.org The synthesis pathway often involves the reaction of an iron(II) salt with a suitable organic ligand, leading to the self-assembly of the desired polymeric structure. mdpi.comd-nb.info The resulting structures can be complex, forming 3D frameworks with specific topological types. mdpi.com

Development of Iron-Based Catalysts for Diverse Chemical Processes

The catalytic activity of iron complexes makes them a sustainable and cost-effective alternative to catalysts based on noble metals. researchgate.netnih.gov Iron(II) chloride serves as a precursor for a variety of homogeneous and heterogeneous iron-based catalysts used in numerous organic transformations. researchgate.netnih.gov These catalysts are employed in oxidation reactions, C-C bond formation, and polymerization processes. researchgate.netmdpi.com

For instance, iron(II) complexes with specific N-dentate ligands have been shown to be effective catalysts for water oxidation and the oxidation of organic substrates like cyclohexene. mdpi.com These bio-inspired catalysts often mimic the active sites of iron-containing enzymes. The synthesis of these catalytic complexes typically starts from a simple iron(II) source like iron(II) chloride.

In heterogeneous catalysis, iron precursors are used to create solid catalysts that are easily separable from the reaction mixture, which is advantageous for industrial processes. nih.gov Iron-based catalysts can be prepared by incorporating iron into supports like zeolites or by creating iron-containing MOFs with catalytic activity. acs.orgnih.gov For example, a porphyrin catecholate iron-based MOF synthesized from iron(II) chloride demonstrated efficient and stable catalytic activity for a one-pot tandem reaction under visible light. acs.org Iron precursors, including iron(II) chloride, are also used in the preparation of catalysts for Fischer-Tropsch synthesis, a process for producing synthetic fuels. google.com

Environmental Remediation Strategies Employing Iron(II) Chloride Hexahydrate

Iron(II) chloride hexahydrate is an effective agent in various environmental remediation technologies, primarily due to the chemical properties of the ferrous ion (Fe²⁺). It is applied in water treatment and for the cleanup of contaminated soil and groundwater.

Coagulation and Flocculation in Water and Wastewater Treatment

Iron(II) chloride is used as a coagulant and flocculation agent in the treatment of water and wastewater. wikipedia.org Coagulation is a process where dissolved and suspended colloidal particles are destabilized, allowing them to aggregate. gjesm.net This is followed by flocculation, where the destabilized particles clump together to form larger, settleable flocs. gjesm.net

When added to water, iron salts like ferrous chloride dissociate to release Fe²⁺ ions. These ions can hydrolyze to form various species that neutralize the negative charge on colloidal particles, which are common in wastewater. nptel.ac.in This charge neutralization allows the particles to come together and form larger aggregates that can be removed through sedimentation or filtration. waterandwastewater.com While ferric chloride (FeCl₃) is also widely used, ferrous chloride is particularly effective for wastes containing chromates or sulfides. wikipedia.orggjesm.net The use of iron-based coagulants is a well-established method for reducing turbidity, chemical oxygen demand (COD), and removing various pollutants from industrial and municipal wastewater. gjesm.netwaterandwastewater.com However, the use of chloride-based coagulants can sometimes lead to issues like pipe corrosion. mdpi.com

Table 2: Role of Iron Salts in Water Treatment

Process Mechanism Target Pollutants Reference
Coagulation Destabilization of colloidal particles via charge neutralization by hydrolyzed iron species. Suspended solids, colloids, chromate, sulfides. wikipedia.orgnptel.ac.in
Flocculation Aggregation of destabilized particles into larger, settleable flocs. Suspended solids, colloids. gjesm.netwaterandwastewater.com

Reduction and Immobilization of Inorganic Contaminants (e.g., Chromium(VI)) in Soil and Water

A significant environmental application of iron(II) chloride is in the remediation of sites contaminated with toxic, mobile, hexavalent chromium (Cr(VI)). scirp.org The ferrous ion (Fe²⁺) is a potent reducing agent that can convert highly soluble and toxic Cr(VI) into the much less soluble and less toxic trivalent form, Cr(III). scirp.orgnih.gov This chemical reduction is a key strategy for in-situ immobilization of chromium contamination in soil and groundwater.

The fundamental reaction involves the oxidation of Fe(II) to Fe(III) and the simultaneous reduction of Cr(VI) to Cr(III): Cr(VI) + 3Fe(II) → Cr(III) + 3Fe(III) tandfonline.com

This reaction is generally rapid, especially under acidic to neutral pH conditions. scirp.orgmdpi.com The resulting Cr(III) tends to precipitate out of the solution as chromium hydroxide, often in a mixed iron-chromium hydroxide precipitate, effectively immobilizing the contaminant and preventing its migration in the environment. scirp.org This in-situ immobilization technique, using a source of ferrous ions like iron(II) chloride, has been explored for treating arsenic-contaminated sites as well, where iron compounds help to adsorb and precipitate the arsenic. umanitoba.ca The effectiveness of the remediation depends on various factors, including pH, the molar ratio of Fe(II) to the contaminant, and the specific geochemistry of the contaminated site. scirp.orgmdpi.com

Role in Permeable Reactive Barriers (PRBs) and Water Purification Systems

Iron(II) chloride hexahydrate plays a crucial, albeit often indirect, role in environmental remediation through its application in Permeable Reactive Barriers (PRBs). PRBs are in-situ treatment zones installed to intercept and decontaminate polluted groundwater. clu-in.org The most common reactive material used in these barriers is zero-valent iron (ZVI). hepure.comfrtr.gov Iron(II) chloride can serve as a precursor in the synthesis of the ZVI particles essential for the barrier's function.

The fundamental principle of a ZVI-based PRB is the creation of a subsurface wall filled with granular iron, which chemically degrades contaminants as the groundwater flows through it. clu-in.org ZVI is a powerful reducing agent that can effectively treat a variety of groundwater pollutants, including chlorinated hydrocarbons, certain heavy metals like chromium and arsenic, and some radionuclides. hepure.comslu.se The process works through reductive dechlorination or the reduction of contaminants to less harmful substances. hepure.com

Research has demonstrated that ZVI, sometimes in nanoparticle form (nZVI), is effective for the remediation of various pollutants. ut.ac.irtandfonline.com For instance, nZVI has been successfully used to treat groundwater contaminated with heavy metals, organic dyes, and halogenated organic compounds. ut.ac.irsrce.hr The synthesis of these reactive iron particles can be achieved through the chemical reduction of iron salts, such as iron(II) chloride or iron(III) chloride, using a reducing agent like sodium borohydride. ut.ac.irsrce.hr

The effectiveness of PRBs relies on the long-term reactivity and permeability of the iron material. mdpi.com The corrosion of ZVI in water produces iron corrosion products and hydrogen gas, which contribute to the contaminant removal process. mdpi.commdpi.com These systems are valued for their potential long-term treatment capabilities, lasting from 3 to 15 years, and are considered a sustainable and green remediation technology, often utilizing recycled iron. hepure.com

Table 1: Contaminants Treated by ZVI in Permeable Reactive Barriers

Contaminant Class Specific Examples Removal Mechanism
Chlorinated Hydrocarbons Trichloroethylene (TCE), Tetrachloroethylene Reductive Dechlorination
Heavy Metals Chromium (Cr(VI)), Arsenic (As) Reduction to less toxic/mobile forms
Organic Dyes Drimarene Reactive Red 198 Adsorption and Reduction

Industrial Chemical Processes Utilizing Iron(II) Chloride (Excluding Prohibited Applications)

Chloride hydrometallurgy is a field of extractive metallurgy that uses chloride-based solutions to leach and recover metals from ores, concentrates, and industrial residues. sim2.beresearchgate.net Iron chlorides, including both iron(II) and iron(III) chloride, are significant reagents in these processes. mdpi.com Iron(II) chloride is often a component in these leaching solutions and can influence the leaching kinetics of various metal sulfides. mdpi.com

In some processes, iron(III) chloride acts as the primary oxidant to dissolve metal sulfides, and in doing so, is reduced to iron(II) chloride. murdoch.edu.auresearchgate.net For the process to be continuous, the iron(II) chloride must be re-oxidized back to iron(III) chloride, often using reagents like chlorine gas or oxygen. murdoch.edu.auresearchgate.net For example, in the leaching of copper sulfide (B99878) minerals, both copper(II) and iron(III) ions can act as oxidants. The regeneration of these species is crucial for the economic viability of the process. murdoch.edu.au

Furthermore, iron(II) chloride solutions can enhance the activity of hydrochloric acid, making the combined solution a highly effective leaching medium. researchgate.net This is particularly useful in atmospheric leaching processes. A critical step in many chloride hydrometallurgical circuits is the regeneration of hydrochloric acid from the spent leach solutions, which often contain high concentrations of iron chlorides. Technologies like pyrohydrolysis or hydrolytic distillation are employed to recover HCl and produce an iron oxide byproduct from these iron chloride solutions. researchgate.netmcgill.ca

Table 2: Role of Iron Chlorides in Hydrometallurgical Processes

Process Role of Iron Chloride Key Reactions/Function
Leaching of Metal Sulfides (e.g., Copper, Zinc) Oxidizing Agent (as FeCl₃), Component of Lixiviant (as FeCl₂) 2FeCl₃ + CuS → 2FeCl₂ + CuCl₂ + SEnhances leaching power of HCl researchgate.net
Regeneration of Lixiviant Precursor for HCl Regeneration 2FeCl₂ + 2H₂O + ½O₂ → Fe₂O₃ + 4HCl (Simplified Pyrohydrolysis) mcgill.ca

In the electronics industry, particularly in the fabrication of printed circuit boards (PCBs), etching is a critical step to create the desired conductive patterns. seeedstudio.com The most widely used chemical for this purpose is an aqueous solution of iron(III) chloride (ferric chloride). wikipedia.orgmgchemicals.com While the active etchant is iron(III) chloride, its connection to iron(II) chloride is direct and cyclical.

2 FeCl₃ + Cu → 2 FeCl₂ + CuCl₂

The resulting iron(II) chloride and copper(II) chloride are soluble in the etch bath. wikipedia.org As the concentration of iron(II) chloride increases and iron(III) chloride is consumed, the etching rate slows down.

For industrial-scale operations, the spent etchant, rich in iron(II) chloride and copper(II) chloride, can be regenerated. This involves oxidizing the iron(II) chloride back to iron(III) chloride, allowing the solution to be reused. This regeneration is a key aspect of making the process more economical and environmentally sustainable. Therefore, iron(II) chloride is a direct byproduct and an intermediate in the copper etching cycle using iron chloride chemistry. wikipedia.org

Table 3: Comparison of Etching Parameters

Parameter Description
Etchant Iron(III) Chloride (FeCl₃) Solution mgchemicals.com
Material Removed Copper (Cu) schoolscience.co.uk
Primary Byproduct Iron(II) Chloride (FeCl₂) wikipedia.org

Iron(II) chloride is an important precursor in the manufacturing of certain pigments and is also used as an auxiliary chemical in the dyeing industry. wikipedia.orgnexchem.co.uk

Its primary role in pigment production is as a raw material for synthetic iron oxides. ferroduo.comgoogle.com Iron oxide pigments are valued for their range of colors (yellow, red, brown, black), stability, and low cost. usp.brgoogle.com Iron(II) chloride, often sourced as a byproduct from steel pickling, can be used in precipitation processes to produce specific iron oxide phases. ferroduo.comgoogle.com For example, yellow iron oxide pigments (α-FeOOH, goethite) can be synthesized from iron(II) chloride solutions through controlled oxidation and precipitation in the presence of an alkaline component. google.com The precise conditions of the reaction, such as temperature, pH, and oxidation rate, determine the final properties of the pigment. google.comusp.br

In the textile industry, iron(II) chloride is used as a mordant. alfa-chemistry.comhoujan.com.twchemimpex.com A mordant is a substance that helps to fix a dye to the fibers of a fabric, improving the color fastness and vibrancy. houjan.com.twchemimpex.com By forming a complex with the dye molecule and the fiber, iron(II) chloride enhances the adhesion of the dye, leading to more durable and vivid colors. houjan.com.tw It can also be employed as a reducing agent in certain dyeing processes. houjan.com.tw

Table 4: Applications of Iron(II) Chloride in Pigment and Dye Industries

Industry Application Function Result
Pigment Manufacturing Precursor Used to synthesize iron oxide pigments via precipitation and oxidation wikipedia.orgferroduo.comgoogle.com Production of yellow, red, black, and brown iron oxide pigments. google.com
Textile Dyeing Mordant Improves adhesion of dye to fabric fibers houjan.com.twchemimpex.com Enhanced color vibrancy and fastness. houjan.com.tw

Q & A

Q. What are the standard methods for synthesizing and characterizing Iron(II) chloride hexahydrate in laboratory settings?

Iron(II) chloride hexahydrate is typically synthesized via co-precipitation in controlled aqueous environments. For example, FeCo alloy nanoparticles can be prepared by reducing Iron(II) chloride hexahydrate and cobalt salts in a water/CTAB/hexane reverse micelle system using sodium borohydride. Characterization involves ATR-IR spectroscopy to confirm hydrate bonding (O–H stretching at ~3400 cm⁻¹) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [FeCl₂·6H₂O]⁺) .

Q. How can researchers ensure the stability of Iron(II) chloride hexahydrate during experimental workflows?

To prevent oxidation to Iron(III), store the compound in airtight containers under inert gas (e.g., nitrogen or argon) at 4°C. Pre-purge reaction vessels with inert gas when used in redox-sensitive applications. Regularly validate purity via iodometric titration or UV-Vis spectroscopy (absorbance at 510 nm for Fe²⁺) .

Q. What spectroscopic and chromatographic methods are recommended for quantifying Iron(II) chloride hexahydrate in complex matrices?

  • Flow injection catalytic kinetic spectrophotometry : Utilizes the catalytic effect of Fe²⁺ on redox reactions (e.g., oxidation of leuco-crystal violet by periodate), monitored at 590 nm .
  • Ion chromatography : Pair with conductivity detection to separate Fe²⁺ from interfering ions (e.g., Na⁺, Ca²⁺) using a Dionex IonPac CS5A column and pyridine-2,6-dicarboxylic acid eluent .

Advanced Research Questions

Q. How can conflicting data on the catalytic activity of Iron(II) chloride hexahydrate in organic transformations be resolved?

Discrepancies often arise from variations in reaction conditions (pH, solvent, or ligand presence). For example, Fe²⁺-mediated C–H activation may show divergent yields due to trace oxygen or humidity. Mitigate this by:

  • Conducting parallel experiments under strict anaerobic conditions.
  • Using chelating agents (e.g., 1,10-phenanthroline) to stabilize Fe²⁺ and suppress oxidation .

Q. What strategies optimize the synthesis of FeCo magnetic nanoparticles using Iron(II) chloride hexahydrate?

  • Microemulsion templating : Adjust the molar ratio of water/CTAB/hexane to control nanoparticle size (5–50 nm). A 1:2 Fe²⁺/Co²⁺ ratio maximizes saturation magnetization (~220 emu/g).
  • Post-synthesis annealing : Heat nanoparticles at 400°C under H₂/N₂ to enhance crystallinity and magnetic properties .

Q. How does Iron(II) chloride hexahydrate modulate enzyme inhibition in plant extracts, and how can this be systematically evaluated?

Fe²⁺ can act as a cofactor or inhibitor for enzymes like acetylcholinesterase. To assess this:

  • Perform kinetic assays using Ellman’s method (absorbance at 412 nm for thiocholine).
  • Compare IC₅₀ values under varying Fe²⁺ concentrations (0.1–10 mM) and pH conditions (4.0–7.4).
  • Use molecular docking to predict Fe²⁺ binding sites on enzyme structures .

Q. What experimental designs are effective for studying Iron(II) chloride hexahydrate’s role in cardiovascular cell function?

  • In vitro models : Treat cardiomyocytes with Fe²⁺ (1–100 µM) and measure Ca²⁺ transients using Fluo-4 AM fluorescence.
  • Oxidative stress assays : Quantify ROS production via DCFDA staining and correlate with Fe²⁺-induced Fenton reactions .

Q. How can coordination chemistry principles be applied to analyze Iron(II) chloride hexahydrate’s interactions in drug formulations?

  • Stability constants : Use potentiometric titrations to determine logβ values for Fe²⁺-ligand complexes (e.g., with antidiabetic drugs).
  • Spectroscopic analysis : Monitor ligand-to-metal charge transfer bands via UV-Vis (e.g., shifts at 250–300 nm) to identify coordination modes .

Methodological Considerations

  • Data Contradiction Analysis : Employ meta-regression to identify confounding variables (e.g., temperature, ionic strength) across studies .
  • Safety Protocols : Follow institutional SOPs for handling hygroscopic compounds, including fume hood use and waste disposal within 90 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.